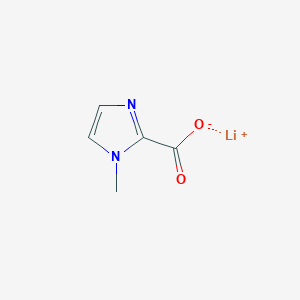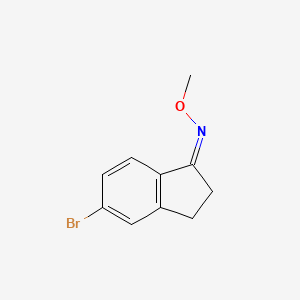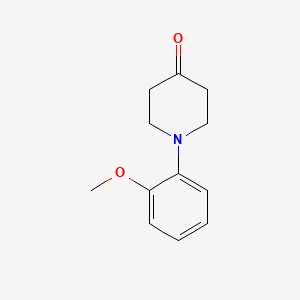
1-(2-Méthoxyphényl)pipéridin-4-one
Vue d'ensemble
Description
“1-(2-Methoxyphenyl)piperidin-4-one” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 . The compound is typically stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a protocol for the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters has been reported . The process involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate .Molecular Structure Analysis
The InChI code for “1-(2-Methoxyphenyl)piperidin-4-one” is 1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 . This indicates the presence of a piperidinone ring with a methoxyphenyl group attached.Physical And Chemical Properties Analysis
“1-(2-Methoxyphenyl)piperidin-4-one” is an oil at room temperature . It has a molecular weight of 205.26 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien. Des recherches suggèrent que les dérivés de la pipéridin-4-one, qui comprend la 1-(2-méthoxyphényl)pipéridin-4-one, pourraient servir de modèles pour la conception d'agents antimicrobiens et antifongiques puissants avec moins d'effets secondaires .
Affinité pour le récepteur alpha-1 adrénergique
Des études ont exploré l'affinité des dérivés de 2-{[4-(2-méthoxyphényl)pipérazin-1-yl]méthyl}-1H-benzimidazole pour les récepteurs alpha-1 adrénergiques. Bien qu'il ne s'agisse pas du composé exact en question, cela indique que des structures similaires peuvent avoir un potentiel thérapeutique pour cibler ces récepteurs .
Agents anti-inflammatoires
De nouveaux dérivés d'imine de la pipéridin-4-one ont été synthétisés et étudiés pour leurs propriétés anti-inflammatoires. Cela suggère que la this compound pourrait également être explorée pour ses applications anti-inflammatoires potentielles .
Synthèse et caractérisation
Le composé a été utilisé dans la synthèse de divers dérivés, qui sont ensuite caractérisés pour différentes propriétés. Il s'agit d'une application fondamentale en recherche chimique, où le composé sert de matériau de départ pour une exploration chimique plus poussée .
Science des matériaux
Des dérivés de pipéridine ont été synthétisés en utilisant des solvants plus écologiques et caractérisés, ce qui indique leur application potentielle dans la science des matériaux, en particulier dans la création de nouveaux matériaux présentant des propriétés spécifiques souhaitées .
Safety and Hazards
Mécanisme D'action
- The primary targets of 1-(2-Methoxyphenyl)piperidin-4-one are not explicitly mentioned in the available literature. However, piperidines, in general, play a significant role in drug design. They are essential synthetic fragments for constructing pharmaceuticals and are present in various classes of drugs and alkaloids .
Target of Action
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXDLVTUIFALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218610-31-2 | |
| Record name | 1-(2-methoxyphenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





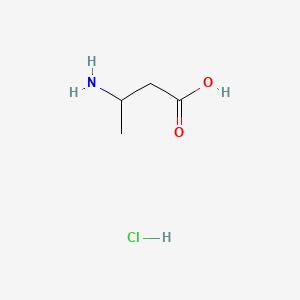
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B1646992.png)
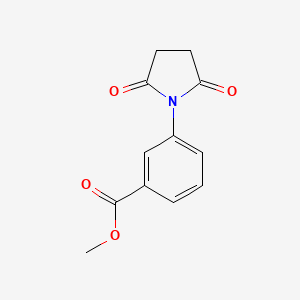



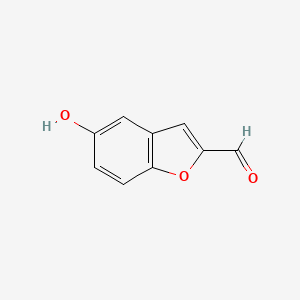

![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)
